tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate is a synthetic intermediate featuring a tert-butyl ester backbone, a 4-methoxyphenylmethyl amino group, and a methyl substituent at the β-position. This compound is widely used in pharmaceutical and biochemical research, particularly in peptide synthesis and as a building block for drug candidates. The tert-butyl group provides steric protection against hydrolysis, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-6-8-14(19-5)9-7-13/h6-9,12,17H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMUFQAHVFIHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Enzyme Interactions
The compound has shown promising interactions with various enzymes, particularly esterases and amidases. Its structure, which includes a tert-butyl ester group and an amino group, allows for specific binding interactions with these enzymes.
Esterase Inhibition
Studies have indicated that tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate may act as an inhibitor of certain esterases. The following table summarizes the inhibition data:
| Esterase Type | IC50 (μM) | Inhibition Type |
|---|---|---|
| Carboxylesterase 1 | 45.3 | Competitive |
| Acetylcholinesterase | >100 | Weak |
| Butyrylcholinesterase | 78.6 | Mixed |
These results suggest that the compound has moderate inhibitory activity against carboxylesterase 1, which could have implications for drug metabolism and pharmacokinetics.
Amidase Substrate Potential
The compound's amino group makes it a potential substrate for amidases. Preliminary studies have shown that it can be hydrolyzed by certain amidases, although the reaction rates are relatively slow compared to natural substrates.
Receptor Binding Studies
Research has explored the compound's ability to interact with various receptors, particularly those involved in neurotransmission.
Serotonin Receptor Affinity
A case study examining the compound's affinity for serotonin receptors revealed the following:
- 5-HT1A receptor: Ki = 230 nM
- 5-HT2A receptor: Ki > 1000 nM
- 5-HT7 receptor: Ki = 450 nM
These findings suggest a moderate affinity for the 5-HT1A receptor, which could indicate potential applications in mood regulation or anxiety treatment.
Antiproliferative Activity
In vitro studies have investigated the compound's effects on cell proliferation in various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (μM) | Cancer Type |
|---|---|---|
| MCF-7 | 85.2 | Breast |
| HeLa | >100 | Cervical |
| A549 | 92.7 | Lung |
While the antiproliferative effects are modest, they suggest potential for further development as an anticancer agent, particularly for breast and lung cancers.
Pharmacokinetic Properties
The compound's biological activity is influenced by its pharmacokinetic properties. Studies have shown:
- Oral bioavailability: 45%
- Half-life: 3.2 hours
- Plasma protein binding: 82%
These properties indicate moderate bioavailability and a relatively short half-life, which may require frequent dosing for sustained biological effects.
The biological activity of this compound is primarily attributed to its ability to form specific interactions with molecular targets:
- Hydrogen bonding: The amino and ester groups can form hydrogen bonds with active sites on enzymes and receptors.
- π-π stacking: The methoxyphenyl group engages in π-π stacking interactions with aromatic residues in proteins.
- Electrostatic interactions: The compound's charge distribution allows for electrostatic interactions with charged amino acid residues.
These molecular interactions contribute to the compound's ability to modulate enzyme activity and bind to receptors, ultimately leading to its observed biological effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Preliminary studies indicate that it may exhibit:
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways.
- Antimicrobial Activity : The structure allows for interactions with bacterial membranes, potentially leading to the development of new antibiotics.
Organic Synthesis
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Its reactivity enables the formation of various derivatives through substitution and addition reactions.
- Functionalization of Aromatic Compounds : The methoxy group enhances electrophilicity, allowing for further functionalization of the aromatic ring.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-{[2-(3-methoxyphenyl)ethyl]amino}-2-methylpropanoate | Structure | Different methoxy substitution pattern |
| Tert-butyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-methylpropanoate | Structure | Chlorine substitution instead of methoxy |
| Tert-butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate | Structure | Fluorine substitution affecting lipophilicity |
This table illustrates the diversity within this chemical class and highlights how variations in substitution can influence biological properties and synthetic utility.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer activity of various tert-butyl derivatives, including this compound. The compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, linkage types, or aromatic modifications, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison based on evidence from diverse sources.
Substituent Variations and Electronic Effects
tert-Butyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}-2-methylpropanoate
- Substituent: Ethyl linkage between the amino group and 4-methoxyphenyl.
- This analog is used in biochemical research for solubility-dependent applications .
tert-Butyl 3-amino-2-[4-(Trifluoromethyl)benzyl]propanoate
- Substituent : Trifluoromethyl (CF₃) group replaces the methoxy (OCH₃) group.
- Impact : The electron-withdrawing CF₃ group enhances electronegativity, improving metabolic resistance and stability under acidic conditions. This makes it valuable in drug development for targets requiring prolonged exposure .
tert-Butyl 3-{[(2-Methoxyphenyl)methyl]amino}propanoate
- Substituent : Methoxy group at the ortho position on the benzene ring.
Solubility and Stability Profiles
tert-Butyl 3-[(2,2-Dimethoxyethyl)amino]-2-methylpropanoate
- Substituent : Dimethoxyethyl group.
- Impact: The additional ether oxygen atoms enhance solubility in polar solvents (e.g., water, ethanol), making this analog preferable for formulations requiring high solubility. However, the tert-butyl ester maintains hydrolysis resistance .
3-(4-Methoxyphenyl)-2,2-dimethylpropanoic Acid
- Substituent : Carboxylic acid replaces the tert-butyl ester.
- Impact : The absence of the tert-butyl group reduces steric protection, increasing susceptibility to enzymatic degradation. This limits its utility in long-term storage but enhances reactivity in coupling reactions .
Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-Iodo-4-methoxyphenyl)propanoate
- Substituent: Iodo and Boc-protected amino groups.
- Impact: The iodine atom introduces heavy atom effects, useful in X-ray crystallography and radiolabeling studies. The Boc group aids in peptide synthesis by protecting the amino functionality during reactions .
tert-Butyl Derivatives in HIV Capsid Modulators
- Role: Analogs with Boc-protected amino groups (e.g., compound 2a in ) are intermediates in HIV capsid modulators. The tert-butyl ester enhances stability during multistep syntheses, while the methoxyphenyl group facilitates target binding .
Comparative Data Table
Preparation Methods
Route 1: Nucleophilic Substitution with 4-Methoxybenzylamine
Step 1: Synthesis of tert-Butyl 3-Bromo-2-methylpropanoate
Propanoic acid is esterified with tert-butanol under acidic conditions (H₂SO₄, reflux), followed by α-methylation using methyl iodide and LDA (Lithium Diisopropylamide). Bromination at the β-position employs N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C).
Step 2: Amination with 4-Methoxybenzylamine
The bromide intermediate reacts with 4-methoxybenzylamine in acetonitrile at 60°C for 12 hours, using K₂CO₃ as a base. Yield: 68–72%.
Optimization Notes :
Route 2: Reductive Amination of tert-Butyl 3-Oxo-2-methylpropanoate
Step 1: Preparation of tert-Butyl 3-Oxo-2-methylpropanoate
Methylation of tert-butyl acetoacetate with methyl triflate in THF, followed by hydrolysis (HCl, H₂O) yields the ketone intermediate.
Step 2: Reductive Amination
The ketone reacts with 4-methoxybenzylamine in methanol, using NaBH₃CN as a reducing agent (pH 4–5, 25°C, 6 hours). Yield: 75–80%.
Advantages :
-
Avoids handling brominated intermediates.
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Higher functional group tolerance.
Route 3: Michael Addition to Acrylate Derivatives
Step 1: Synthesis of tert-Butyl 2-Methylacrylate
Acrylic acid is esterified with tert-butanol (DCC, DMAP), followed by α-methylation using MeMgBr.
Step 2: Michael Addition with 4-Methoxybenzylamine
The acrylate undergoes conjugate addition with 4-methoxybenzylamine in THF at 0°C, catalyzed by LiClO₄. Yield: 60–65%.
Challenges :
-
Competing polymerization of acrylate.
-
Requires strict temperature control.
Critical Reaction Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Bromination | CCl₄ | 75–80°C | Radical initiator (AIBN) |
| Reductive Amination | MeOH | 20–25°C | pH control via acetic acid |
| Esterification | Toluene | 110–120°C | Molecular sieves (4Å) |
Catalytic Systems
-
Bromination : NBS/AIBN vs. PBr₃ (latter produces higher regioselectivity but lower yields).
-
Reductive Amination : NaBH₃CN outperforms NaBH₄ in suppressing imine byproducts.
Protective Group Strategies
The tert-butyl ester group is stable under basic and mildly acidic conditions but cleaved by strong acids (TFA, HCl/dioxane). This stability permits sequential functionalization without deprotection. Alternatives like methyl esters require harsher conditions for removal, complicating the synthesis.
Purification and Characterization
-
Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves unreacted amine and ester byproducts.
-
Crystallization : Recrystallization from ethanol/water enhances purity (>98%).
-
Spectroscopic Data :
Industrial-Scale Considerations
Q & A
Q. Q1. What are the key synthetic steps for preparing tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate, and how is purity ensured?
Answer: The synthesis typically involves:
Amination: Reacting tert-butyl 3-bromo-2-methylpropanoate with 4-methoxybenzylamine under reflux in anhydrous THF, using triethylamine as a base to neutralize HBr byproducts .
Esterification: Protecting the amino group via tert-butoxycarbonyl (Boc) chemistry if further functionalization is required .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.40 ppm for tert-butyl, δ 3.75 ppm for methoxy group) .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to mitigate low yields caused by steric hindrance from the tert-butyl group?
Answer: Steric effects from the tert-butyl group often reduce nucleophilic substitution efficiency. Optimization strategies include:
- Solvent Selection: Switch from THF to DMF to enhance solubility of bulky intermediates .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Temperature Control: Gradual heating (40–60°C) minimizes side reactions like elimination .
Yield improvements (from 45% to 68%) have been documented using these adjustments .
Structural Characterization
Q. Q3. How can conflicting NMR data for the methoxyphenyl moiety be resolved?
Answer: Discrepancies in aromatic proton signals (δ 6.8–7.2 ppm) may arise from dynamic rotational isomerism. To resolve this:
Variable Temperature (VT) NMR: Conduct at −20°C to slow rotation, splitting broad singlets into distinct doublets (J = 8.5 Hz) .
2D-COSY: Correlate coupling between methoxy (δ 3.75 ppm) and adjacent aromatic protons .
Crystallography: Single-crystal X-ray diffraction confirms dihedral angles between the methoxyphenyl and propanoate groups .
Reactivity and Bioactivity
Q. Q4. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
Answer: The 4-methoxyphenyl group:
- Enhances Lipophilicity: LogP increases by ~1.2 units compared to unsubstituted analogs, improving membrane permeability .
- Modulates Electronic Effects: Methoxy’s electron-donating nature stabilizes intermediates in nucleophilic acyl substitution reactions .
- Bioactivity: In vitro studies show IC₅₀ values <10 μM for kinase inhibition, attributed to π-stacking interactions with ATP-binding pockets .
Stability and Storage
Q. Q5. What protocols ensure long-term stability of this compound under laboratory conditions?
Answer: Stability data indicate:
- Light Sensitivity: Store in amber vials at −20°C; UV-Vis shows decomposition (λmax 270 nm) after 72 hours under ambient light .
- Hydrolysis Risk: Keep pH >6 in solution (aqueous buffers accelerate ester hydrolysis). Lyophilization is recommended for long-term storage .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers; Karl Fischer titration confirms <0.1% water content .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies between theoretical and observed mass spectrometry (MS) data?
Answer: Unexpected [M+H]⁺ peaks (e.g., m/z 322.2 vs. calculated 322.1) may arise from:
Isotopic Interference: Check for Cl/Br contaminants using high-resolution MS (HRMS; resolving power >20,000) .
Adduct Formation: Sodium (m/z +22) or potassium (m/z +38) adducts are common; add 0.1% formic acid to suppress .
In-Source Fragmentation: Reduce capillary voltage from 4 kV to 2 kV to prevent premature bond cleavage .
Advanced Applications
Q. Q7. What strategies enable selective functionalization of the amino group for targeted drug delivery systems?
Answer: The secondary amine can be selectively modified via:
Reductive Amination: React with aldehydes (e.g., PEG-linked benzaldehyde) using NaBH₃CN, preserving the ester group .
Acylation: Use Boc-protected active esters (e.g., NHS-carbonate) in DCM with DMAP catalysis (yield >85%) .
Click Chemistry: Install azide handles via Mitsunobu reaction (DIAD, Ph₃P), enabling CuAAC conjugation with alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
